3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
Description
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a propan-1-ol chain at the 3-position of the pyridine ring, an amino group at the 2-position, and an iodine substituent at the 5-position.
Properties
IUPAC Name |
3-(2-amino-5-iodopyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFARIIDFMCPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673594 | |
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-26-9 | |
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Iodination Sequential Strategy
Adapting methods from chloropyridine synthesis (Source 4), 2-aminopyridine undergoes chlorination using NaClO/HCl to form 2-amino-5-chloropyridine. Subsequent iodination via halogen exchange with NaI could yield the iodo derivative.
Example Protocol :
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Chlorination :
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React 2-aminopyridine with NaClO (1.06 mol) and HCl at 10°C for 2 h, then 25°C for 4 h.
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Yield: ~72% 2-amino-5-chloropyridine after extraction (Source 4).
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Iodination :
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Substitute Cl with I using NaI (1.5 eq) in acetone at reflux (72 h, 63% yield inferred from Source 2).
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Challenges :
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Competing iodination at other positions.
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Side reactions involving the amino group (e.g., deamination).
Direct Iodination of 2-Aminopyridine
Direct electrophilic iodination using I₂/KI or N-iodosuccinimide (NIS) under acidic conditions may target the 5-position. However, regioselectivity must be controlled, as pyridine iodination typically favors the 3-position.
Hypothetical Conditions :
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Iodine (1.1 eq), H₂SO₄ (catalyst), 80°C, 12 h.
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Purification via column chromatography.
Propanol Side-Chain Installation
Friedel-Crafts Alkylation
Introducing the propanol chain via Friedel-Crafts reaction on 2-amino-5-iodopyridine:
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Activation : Generate a carbocation from 3-chloro-1-propanol (Source 2) using Lewis acids (e.g., AlCl₃).
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Alkylation : React with 2-amino-5-iodopyridine at 0–25°C.
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Work-up : Neutralize, extract with dichloroethane, and distill (112–116°C at 29.5 in Hg) (Source 2).
Limitations :
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Poor regioselectivity due to the electron-withdrawing iodo group.
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Competing side reactions at the amino group.
Nucleophilic Substitution on Halogenated Pyridines
If the pyridine intermediate contains a leaving group (e.g., Cl) at the 3-position, propanol could displace it via SN2:
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Substrate : 5-iodo-3-chloro-2-aminopyridine.
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Reaction : Reflux with 3-amino-1-propanol in DMF/K₂CO₃, 80°C, 24 h.
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Yield : Estimated 40–60% based on analogous reactions (Source 2).
Integrated Synthetic Routes
Route 1: Sequential Chlorination, Iodination, and Alkylation
| Step | Reaction | Conditions | Yield | Source Basis |
|---|---|---|---|---|
| 1 | Chlorination of 2-aminopyridine | NaClO, HCl, 10°C→25°C, 6 h | 72% | Source 4 |
| 2 | Iodination | NaI, acetone, reflux, 72 h | 63%* | Source 2 |
| 3 | Alkylation | 3-chloro-1-propanol, AlCl₃, 25°C | ~50%* | Hypothetical |
*Theoretical yield based on analogous reactions.
Route 2: Direct Iodination Followed by Side-Chain Functionalization
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Direct iodination | I₂, H₂SO₄, 80°C, 12 h | 45%* |
| 2 | Propanol introduction | 3-bromo-1-propanol, Pd catalysis | 55%* |
*Assumed yields due to lack of direct data.
Analytical and Optimization Considerations
Regioselectivity Control
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Directing groups : The amino group at position 2 directs electrophilic substitution to position 5, but steric effects from the propanol chain may interfere.
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Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity for alkylation steps (Source 2).
Protecting Group Strategies
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Amino group protection : Acetylation (Ac₂O) prevents unwanted side reactions during iodination/alkylation.
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Deprotection : Hydrolysis with NaOH/EtOH post-reaction.
Chemical Reactions Analysis
Oxidation
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide , to form corresponding aldehydes or carboxylic acids.
Reduction
Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the alcohol group to an alkane. Reduction reactions can also convert the alcohol group to an aldehyde.
Substitution
The iodine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
| Reaction | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate , chromium trioxide |
| Reduction | Sodium borohydride , lithium aluminum hydride |
| Substitution | Sodium thiolate , primary amines , sodium alkoxide |
Major Products
| Reaction | Major Products |
|---|---|
| Oxidation | Corresponding aldehydes or carboxylic acids |
| Reduction | Alkanes |
| Substitution | Various substituted pyridine derivatives |
Other Reactions
- Alkylation: The amino group of 2-amino-5-iodopyridine can be protected, usually by acetylation, to prevent unwanted side reactions.
- Acylation reactions: The amine group can undergo acylation reactions, where it reacts with an acylating agent to form an amide .
- Metalation Reactions: The amino group can coordinate with metal ions, leading to metalation reactions .
- रिएक्शन: this compound can react at biological targets such as receptors or enzymes. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its amino and iodine groups are particularly useful in the design of enzyme inhibitors and receptor ligands.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol
- Substituents: 2-Amino, 5-H.
- Molecular Weight : 152.19 g/mol.
- CAS : 89226-78-7.
- Price : $400/g (1 g quantity) .
- Comparison : The absence of a 5-substituent reduces molecular weight and may enhance solubility compared to halogenated analogs. This compound serves as a baseline for studying electronic effects of added substituents.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Substituents: 2-Amino, 5-F.
- Molecular Weight : 170.18 g/mol.
- CAS : 1228666-36-1.
- Price : $400/g (1 g quantity) .
- Comparison : Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to iodine, making it preferable in drug design for enhanced pharmacokinetics.
3-(5-Ethoxy-pyridin-3-yl)propan-1-ol
- Substituents : 5-Ethoxy.
- Molecular Weight : 181.2 g/mol.
Heterocyclic Variants Beyond Pyridine
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
- Structure : Benzimidazole core with 5-CF₃.
- Molecular Weight : 244.21 g/mol.
- CAS : 313241-14-4.
- Price : ¥7,400/g (1 g quantity) .
- Comparison : The benzimidazole scaffold and trifluoromethyl group enhance lipophilicity and thermal stability, favoring applications in materials science or enzyme inhibition studies.
Molecular and Physicochemical Data
Table 1. Structural and Commercial Comparison of Analogs
Biological Activity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀N₂O, with a molecular weight of approximately 166.18 g/mol. The presence of the iodine atom in the pyridine ring is notable, as it may influence both the reactivity and biological properties of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which may be crucial in cancer pathways and inflammatory processes.
- Receptor Modulation : It may interact with receptors involved in neurotransmission and inflammation, potentially leading to therapeutic effects.
- Signaling Pathways : The compound could influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that compounds similar to this compound possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10.5 | Apoptosis via caspase activation |
| Study B | MCF7 | 12.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
| Study | Cytokine Measured | Concentration (µM) | Effect |
|---|---|---|---|
| Study C | TNF-alpha | 5 | Decreased by 40% |
| Study D | IL-6 | 10 | Decreased by 35% |
Case Studies
- Case Study on Anticancer Effects : A recent study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of various aminopyridine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as lead compounds for drug development.
- Inflammation Model Study : In another investigation, researchers assessed the anti-inflammatory effects of this compound using a murine model of acute inflammation. Results indicated a marked reduction in paw edema following treatment with the compound, suggesting its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol?
- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyridine core. A common approach includes:
Substrate Preparation : Start with 2-amino-5-bromopyridine derivatives, where bromine serves as a leaving group for subsequent iodination.
Iodination : Use Ullmann-type coupling or direct halogen exchange (e.g., Finkelstein reaction) with KI in polar aprotic solvents (e.g., DMF) under heating .
Propanol Sidechain Introduction : Employ alkylation or nucleophilic substitution reactions, such as Mitsunobu conditions (DIAD/TPP), to attach the propanol group to the pyridine ring.
- Validation : Confirm intermediates via -NMR (e.g., pyridine proton shifts at δ 7.5–8.5 ppm) and LC-MS for molecular ion detection .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify aromatic protons (pyridine ring, δ 6.5–8.5 ppm), amino protons (δ 1.5–3.0 ppm), and propanol hydroxyl (δ 1.0–2.0 ppm, broad).
- -NMR: Confirm pyridine carbons (100–150 ppm) and iodinated carbon (C-I, ~90 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (278.09 g/mol) and isotopic pattern for iodine (m/z 278.09 [M+H]) .
- Elemental Analysis : Ensure C, H, N, and I percentages align with theoretical values (e.g., C: 34.55%, I: 45.63%) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid :
- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Waste Disposal : Collect iodinated waste separately for halogen-specific treatment (e.g., incineration with alkali scrubbers) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Dissolve the compound in a solvent mixture (e.g., ethanol/water) and allow slow evaporation.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution, leveraging Fourier maps to locate iodine atoms and validate bond angles .
- Key Metrics : Confirm C-I bond length (~2.09 Å) and intramolecular hydrogen bonds (N-H···O, ~2.8 Å) to stabilize the propanol moiety .
Q. How to address discrepancies in reported physical properties (e.g., melting point) across studies?
- Methodological Answer :
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (>98% purity required for reliable data).
Thermal Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min to measure melting points. Compare with literature values (e.g., 180–185°C) and note polymorphic forms.
Collaborative Validation : Cross-check data with independent labs using identical synthetic batches .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Step 1 (Iodination) : Use catalytic CuI (10 mol%) in DMF at 120°C for 24 hours to achieve >80% conversion.
- Step 2 (Alkylation) : Optimize Mitsunobu conditions (DIAD/TPP, THF, 0°C → RT) to minimize side reactions (e.g., elimination).
- Workup : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
- Scale-Up : Maintain inert atmosphere (N) and control exothermic reactions via dropwise addition of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
